2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c20-17-8-4-3-7-16(17)19(24)21-12-14-11-18(13-9-10-13)23(22-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBBYQMKXQRGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3Br)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic compound with a complex structure that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₉H₂₂BrN₃O
- Molecular Weight : 388.3 g/mol
- CAS Number : 1448037-42-0
Research indicates that compounds similar to 2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide exhibit diverse biological activities, including:
- Anticancer Activity : The compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : It potentially modulates inflammatory pathways, reducing cytokine production and inflammatory markers.
Anticancer Activity
Studies have shown that derivatives of pyrazole compounds can exhibit significant anticancer properties. For example, related compounds have demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines such as:
| Cell Line | IC₅₀ (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Human Gastric Carcinoma (GXF 251) | 85.0 |
| Human Lung Adenocarcinoma (LXFA 629) | 78.5 |
These values suggest that modifications to the pyrazole moiety can enhance anticancer efficacy, making them promising candidates for further development .
Anti-inflammatory Activity
The compound's structural features may also contribute to its anti-inflammatory properties. Similar pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, certain compounds have shown IC₅₀ values below 10 nM in inhibiting COX activity, indicating potent anti-inflammatory potential .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of various pyrazole derivatives on human cancer cell lines, revealing that modifications led to increased antiproliferative activity compared to standard treatments.
- Inflammation Models : In murine models of inflammation, compounds similar to 2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Comparison with Similar Compounds
Functional and Reactivity Differences
- Directing Groups : ’s compound demonstrates the utility of N,O-bidentate directing groups in metal-catalyzed reactions. The target compound’s pyrazole substituents lack such groups but may exhibit unique reactivity due to bromine’s electron-withdrawing effects.
- Steric Effects : The cyclopentyl and cyclopropyl groups in the target compound could impede access to catalytic sites or reduce solubility compared to less bulky analogs like the 4-methylbenzyl derivative .
Crystallographic and Analytical Techniques
All compounds rely on advanced crystallographic tools for structural validation:
Preparation Methods
Cyclocondensation for Pyrazole Formation
Pyrazole rings are typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For the 5-cyclopropyl substituent, cyclopropyl methyl ketone reacts with hydrazine hydrate under acidic conditions to yield 5-cyclopropyl-1H-pyrazol-3-amine.
Key Reaction :
$$
\text{Cyclopropyl methyl ketone} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} 5\text{-Cyclopropyl-1H-pyrazol-3-amine}
$$
N1-Cyclopentyl Substitution
Introducing the cyclopentyl group at position 1 requires alkylation of the pyrazole nitrogen. Using cyclopentyl bromide in the presence of a base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF) achieves selective N1-functionalization.
Optimization Notes :
- Temperature: 0–5°C to minimize di-alkylation.
- Solvent: THF enhances nucleophilicity of the pyrazole nitrogen.
- Yield: 68–72% after column purification (hexane/ethyl acetate = 4:1).
Functionalization of the Pyrazole-3-Amine
Methylene Bridge Installation
The methylene linker is introduced via nucleophilic substitution. Reacting the pyrazole-3-amine with bromomethyl pivalate in dimethylformamide (DMF) at 60°C generates the protected intermediate, which is hydrolyzed under acidic conditions to yield (1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine.
Reaction Scheme :
$$
\text{Pyrazole-3-amine} + \text{BrCH}2\text{OPiv} \xrightarrow{\text{DMF, 60°C}} \text{Protected intermediate} \xrightarrow{\text{HCl, H}2\text{O}} \text{Methanamine}
$$
Characterization Data :
- 1H-NMR (400 MHz, CDCl3) : δ 6.58 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH2NH2), 3.89 (m, 1H, cyclopentyl-H), 1.52–1.89 (m, cyclopropane/cyclopentane-H).
Amide Coupling with 2-Bromobenzoic Acid
Carbodiimide-Mediated Coupling
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to activate 2-bromobenzoic acid for coupling with the methanamine intermediate.
Procedure :
- Dissolve 2-bromobenzoic acid (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane (DCM).
- Add EDC (1.5 equiv) at 0°C, stir for 30 min.
- Add methanamine intermediate (1.0 equiv), warm to room temperature, and stir for 12 h.
- Quench with aqueous NaHCO3, extract with DCM, and purify via silica chromatography.
Alternative Synthetic Pathways
Reductive Amination Approach
An alternative route involves reductive amination between 2-bromobenzaldehyde and the methanamine intermediate using sodium cyanoborohydride (NaBH3CN) in methanol.
Advantages :
- Avoids carbodiimide reagents.
- Higher functional group tolerance.
Limitations :
- Lower yield (65–70%) due to imine instability.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
Industrial-Scale Considerations
Solvent Selection and Recycling
Catalytic Efficiency
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Substitution
Cyclopropane Ring Stability
- Avoid Strong Acids : Cyclopropane rings are prone to ring-opening under harsh acidic conditions; use mild HCl (1–2 N) for hydrolyses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
